molecular formula C13H11NO3S B8353257 2-(4'-Methylthiophenoxy)nicotinic acid

2-(4'-Methylthiophenoxy)nicotinic acid

Cat. No.: B8353257
M. Wt: 261.30 g/mol
InChI Key: AQAHXROJHVHOSA-UHFFFAOYSA-N
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Description

2-(4’-Methylthiophenoxy)nicotinic acid is an organic compound with the molecular formula C13H11NO3S It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is substituted by a 4’-methylthiophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methylthiophenoxy)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and 4-methylthiophenol as the primary starting materials.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of nicotinic acid with a suitable reagent, such as thionyl chloride, to form nicotinoyl chloride.

    Nucleophilic Substitution: The nicotinoyl chloride is then reacted with 4-methylthiophenol in the presence of a base, such as pyridine, to form the desired product, 2-(4’-Methylthiophenoxy)nicotinic acid.

Industrial Production Methods

Industrial production methods for 2-(4’-Methylthiophenoxy)nicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methylthiophenoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4’-Methylthiophenoxy)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4’-Methylthiophenoxy)nicotinic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4’-Methoxyphenoxy)nicotinic acid: Similar structure but with a methoxy group instead of a methylthio group.

    2-(4’-Ethylthiophenoxy)nicotinic acid: Similar structure but with an ethylthio group instead of a methylthio group.

    2-(4’-Chlorophenoxy)nicotinic acid: Similar structure but with a chloro group instead of a methylthio group.

Uniqueness

2-(4’-Methylthiophenoxy)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

2-(4-methylsulfanylphenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3S/c1-18-10-6-4-9(5-7-10)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)

InChI Key

AQAHXROJHVHOSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-methylsulfanyl-phenoxy)-nicotinic acid methyl ester (10.36 g, 37.6 mmol) was dissolved in tetrahydrofuran (140 ml) and 1M aqueous lithium hydroxide solution (94 ml, 94 mmol) was added. The reaction was stirred at room temperature for 18 h and the tetrahydrofuran was removed under reduced pressure. The residue was acidified to pH1 with concentrated hydrochloric acid and the resulting precipitate was filtered, washed with water (2×10 ml), diethyether (3×10 ml) and dried in vacuo to give 2-(4-methylsulfanyl-phenoxy)-nicotinic acid (9.3 g) as a white solid.
Name
2-(4-methylsulfanyl-phenoxy)-nicotinic acid methyl ester
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step Two

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